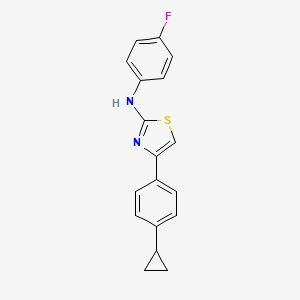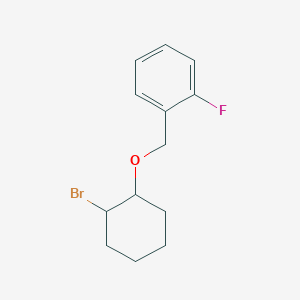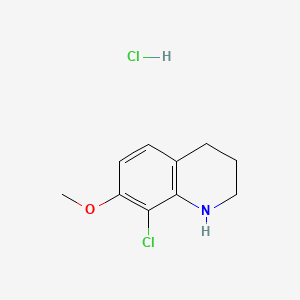
Potassium trifluoro(1-methylnaphthalen-2-yl)boranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro(1-methylnaphthalen-2-yl)boranuide is a chemical compound with the molecular formula C10H7BF3K. It is a member of the potassium organotrifluoroborates family, which are known for their stability and versatility in various chemical reactions. This compound is particularly interesting due to its unique structure, which includes a trifluoroborate group attached to a methylnaphthalene moiety.
Méthodes De Préparation
One common method involves the use of potassium bromo- or iodomethyltrifluoroborates, which are prepared via in situ reaction of n-butyllithium with dibromo- or diiodomethane in the presence of trialkyl borates, followed by treatment with potassium hydrogen fluoride . This method provides a straightforward route to the desired trifluoroborate compound.
Analyse Des Réactions Chimiques
Potassium trifluoro(1-methylnaphthalen-2-yl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form borane derivatives.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Potassium trifluoro(1-methylnaphthalen-2-yl)boranuide has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of potassium trifluoro(1-methylnaphthalen-2-yl)boranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can undergo transmetalation with palladium catalysts in Suzuki-Miyaura coupling reactions, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Potassium trifluoro(1-methylnaphthalen-2-yl)boranuide can be compared with other potassium organotrifluoroborates, such as:
Potassium 5-methylfuran-2-trifluoroborate: Similar in structure but with a furan ring instead of a naphthalene ring.
Potassium 4-methoxyphenyltrifluoroborate: Contains a methoxyphenyl group instead of a methylnaphthalene group.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability compared to other organotrifluoroborates.
Propriétés
Formule moléculaire |
C11H9BF3K |
|---|---|
Poids moléculaire |
248.10 g/mol |
Nom IUPAC |
potassium;trifluoro-(1-methylnaphthalen-2-yl)boranuide |
InChI |
InChI=1S/C11H9BF3.K/c1-8-10-5-3-2-4-9(10)6-7-11(8)12(13,14)15;/h2-7H,1H3;/q-1;+1 |
Clé InChI |
BRWADAFCEOOUGW-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=C(C2=CC=CC=C2C=C1)C)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-[(2-Amino-2-methyl-propyl)-methyl-amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13479618.png)

![2-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B13479640.png)
![N-[(3-fluoroazetidin-3-yl)methyl]-3-methylbutanamide](/img/structure/B13479652.png)


